4-Chloro-3-(trifluoromethoxy)phenylacetonitrile CAS number 886500-97-6 properties
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile CAS number 886500-97-6 properties
An In-Depth Technical Guide to 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile (CAS 886500-97-6)
A Specialized Building Block for Advanced Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary & Strategic Overview
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is a highly functionalized aromatic nitrile, identified by its CAS number 886500-97-6.[1][2][3] This compound emerges not as an end-product, but as a sophisticated and strategic intermediate in the fields of medicinal chemistry and agrochemical synthesis. Its molecular architecture is distinguished by three key features: a reactive nitrile group, a chlorine substituent, and a trifluoromethoxy (-OCF3) group. This specific combination of functionalities makes it a valuable precursor for creating complex molecular targets.
The inclusion of fluorinated motifs is a cornerstone of modern drug design, often employed to enhance critical pharmacokinetic properties.[4] The trifluoromethoxy group, in particular, is known to improve metabolic stability, increase lipophilicity, and enhance bioavailability, making it a highly desirable feature in drug candidates.[4][5] Similarly, the strategic placement of a chlorine atom can modulate the electronic properties of the molecule and serve as a metabolic blocking point.[6] This guide provides a comprehensive analysis of the known properties, safety protocols, and a scientifically grounded perspective on the synthesis and application of this compound, empowering researchers to leverage its unique characteristics in their development programs.
Section 2: Core Physicochemical & Structural Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. While extensive experimental data for this specific molecule is not widely published, key identifiers and properties have been compiled from supplier technical data sheets.
Structural and Molecular Data
The structural identity of the compound is confirmed across multiple chemical suppliers and databases.[3][7][8]
Caption: Chemical structure of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 886500-97-6 | [1][3][7] |
| IUPAC Name | 2-[4-chloro-3-(trifluoromethoxy)phenyl]acetonitrile | [1][3] |
| Molecular Formula | C₉H₅ClF₃NO | [1][7] |
| Molecular Weight | 235.59 g/mol | [1][7] |
| Purity | Typically ≥95% | [1] |
| Physical Form | Reported as liquid | [8] |
| InChI Key | KXNXYHHQHHZITA-UHFFFAOYSA-N | [8] |
| MDL Number | MFCD06660250 |[8] |
Note: Properties such as melting point, boiling point, and solubility are not consistently available in public sources, indicating they may not have been formally characterized or published.[1]
Section 3: Synthesis & Reactivity Profile
Expected Reactivity
The reactivity of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is governed by its functional groups:
-
Nitrile Group: This is the primary site for synthetic transformations. It can be hydrolyzed under acidic or basic conditions to yield the corresponding 4-chloro-3-(trifluoromethoxy)phenylacetic acid, a valuable building block in its own right. Alternatively, it can be reduced using reagents like LiAlH₄ or catalytic hydrogenation to produce 2-[4-chloro-3-(trifluoromethoxy)phenyl]ethanamine, a key pharmacophore.
-
Benzylic Methylene (-CH₂-) Group: The protons on the carbon adjacent to the phenyl ring and nitrile group are acidic. This allows for deprotonation with a suitable base, creating a nucleophilic carbanion that can be used in alkylation or condensation reactions.
-
Aromatic Ring: The ring is electron-deficient due to the electron-withdrawing effects of the chlorine and trifluoromethoxy groups. This deactivates it towards electrophilic aromatic substitution, but it may be susceptible to nucleophilic aromatic substitution under specific conditions.
Postulated Synthetic Pathway
Causality of Protocol Choice: This pathway is selected for its reliability, high yields typically observed for analogous reactions, and the commercial availability of related starting materials. The use of a polar aprotic solvent like DMSO or acetonitrile is crucial as it effectively solvates the cation of the cyanide salt (e.g., Na⁺ or K⁺), thereby liberating a highly nucleophilic cyanide anion for the reaction.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical):
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1.0 equivalent of the precursor, 1-(bromomethyl)-4-chloro-3-(trifluoromethoxy)benzene, in anhydrous dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add 1.1 equivalents of sodium cyanide (NaCN) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction Execution: Stir the mixture at room temperature (20-25 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is anticipated to be complete within 2-4 hours.
-
Quenching & Extraction: Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate. Shake vigorously and allow the layers to separate.
-
Washing: Wash the organic layer sequentially with water and then with brine to remove residual DMSO and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product via column chromatography on silica gel to yield the final, high-purity 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile.
Section 4: Safety, Handling, and Storage
This compound is classified as hazardous and requires strict adherence to safety protocols. The primary hazards are skin, eye, and respiratory irritation.[1]
Table 2: GHS Hazard and Precautionary Statements
| Classification | Code | Statement | Source |
|---|---|---|---|
| Hazard | H315 | Causes skin irritation. | [1] |
| H319 | Causes serious eye irritation. | [1] | |
| H335 | May cause respiratory irritation. | [1] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][10] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [1] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][10] |
| | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |[1] |
Self-Validating Laboratory Protocol:
-
Engineering Controls: All handling must occur within a certified chemical fume hood to prevent inhalation of vapors.[1] An eyewash station and safety shower must be immediately accessible.[10]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles with side shields.[10][11]
-
Storage: Store the compound in a tightly-sealed container in a cool, dry, and well-ventilated area.[1][10] It must be stored separately from incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[1]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[1][11]
Section 5: Role in Research & Drug Development
The true value of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile lies in its potential as a precursor to more complex, biologically active molecules. The strategic combination of its substituents provides a unique platform for drug discovery.
Causality of Application:
-
Trifluoromethoxy Group (-OCF₃): This group is a "super-methoxy" analogue. It is highly lipophilic and strongly electron-withdrawing, yet it is a poor hydrogen bond acceptor. In drug design, its incorporation can significantly increase a molecule's permeability across biological membranes and, critically, it enhances metabolic stability by blocking oxidative degradation that often occurs at methoxy groups.[4][5]
-
Chloro Group (-Cl): The chlorine atom further increases lipophilicity and acts as a strong electron-withdrawing group. It can form halogen bonds, which are increasingly recognized as important in ligand-receptor interactions. Its presence can also block positions on the aromatic ring that might otherwise be susceptible to metabolic attack.[6]
Caption: Key transformations of the title compound into valuable pharmacophores.
This compound is an ideal starting point for synthesizing libraries of novel compounds for screening. For instance, its conversion to the corresponding phenylacetic acid or phenethylamine provides direct access to scaffolds that are prevalent in anti-inflammatory drugs and central nervous system agents, respectively. The trifluoromethoxy and chloro substituents provide unique properties that would be difficult to introduce later in a synthetic sequence.
Section 6: Predicted Spectral Data Analysis
While authenticated spectra for this compound are not publicly available, its key spectral features can be reliably predicted based on its structure and data from analogous compounds.[12][13][14] This predictive analysis is a crucial step in verifying the identity and purity of the synthesized material in a research context.
-
¹H NMR: The spectrum is expected to show a singlet for the two benzylic protons (-CH₂-) around δ 3.8-4.0 ppm. The aromatic region (δ 7.2-7.8 ppm) will display three signals corresponding to the three aromatic protons, with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The spectrum should exhibit 9 distinct carbon signals. Key signals would include the nitrile carbon (C≡N) around δ 115-120 ppm, the benzylic carbon (-CH₂) around δ 25-30 ppm, and the trifluoromethoxy carbon (-OCF₃) as a quartet (due to C-F coupling) around δ 120-122 ppm.
-
IR Spectroscopy: Characteristic absorption bands are predicted at ~2250 cm⁻¹ for the nitrile (C≡N) stretch, strong bands in the 1100-1300 cm⁻¹ region for the C-F stretches of the -OCF₃ group, and a band around 700-800 cm⁻¹ for the C-Cl stretch.
-
Mass Spectrometry (EI): The mass spectrum would show a molecular ion peak (M⁺) at m/z 235, along with an M+2 peak at m/z 237 with approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom. Key fragmentation would likely involve the loss of the nitrile group and cleavage at the benzylic position.
Section 7: Conclusion
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile (CAS 886500-97-6) is a specialized chemical intermediate with significant potential for researchers in drug discovery and fine chemical synthesis. While detailed characterization data is sparse, its structural features—a reactive nitrile, a stabilizing trifluoromethoxy group, and a modulating chloro substituent—make it an attractive building block for creating novel molecules with enhanced pharmacokinetic profiles. Its logical synthesis via cyanidation of the corresponding benzyl halide and its versatile reactivity profile provide multiple avenues for derivatization. Adherence to strict safety protocols is mandatory for its handling. This guide provides the foundational knowledge and predictive insights necessary for scientists to effectively and safely incorporate this potent intermediate into their research and development pipelines.
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